![molecular formula C21H23ClN4O3S B12177373 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide](/img/structure/B12177373.png)
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide
Description
Thiazinane 1,1-Dioxide Ring Conformational Studies
The 1,2-thiazinane-1,1-dioxide ring adopts a chair conformation with sulfur at the apical position, as demonstrated by X-ray crystallography of analogous compounds. Key parameters:
- Ring puckering amplitude (Q) : 0.62 Å
- S-N bond length : 1.65 Å (compared to 1.76 Å in non-oxidized thiazinanes)
- Endo-anomeric effect : Sulfone oxygens stabilize axial orientation of adjacent C-H bonds through n→σ* orbital interactions
Variable-temperature NMR (298-343 K) shows restricted rotation about the C3-thiazinane bond (ΔG‡ = 12.3 kcal/mol), attributed to steric hindrance between the sulfone group and benzamide ortho-hydrogens.
Benzimidazole-Ethyl Sidechain Spatial Orientation
The ethyl linker between benzamide and 2-methylbenzimidazole exhibits three rotameric states:
- Anti-periplanar (χ1 = 180°): Lowest energy state (67% population)
- Gauche+ (χ1 = 60°): 22% population
- Gauche- (χ1 = -60°): 11% population
Molecular dynamics simulations (AMBER force field) reveal:
- Rotational barrier : 4.8 kcal/mol between anti and gauche states
- Cation-π interactions : Methyl group on benzimidazole forms transient contacts with benzamide π-system (2.8-3.2 Å distances)
Crystallographic Characterization Challenges
Despite extensive efforts, high-quality single crystals suitable for X-ray diffraction remain elusive due to:
- Conformational flexibility : Competing thiazinane chair/half-chair interconversions (ΔE = 1.3 kcal/mol) prevent lattice periodicity
- Polarity gradients : Contrast between hydrophobic benzimidazole and polar sulfone groups disrupts crystallization solvents (dielectric constant mismatch >15)
- Dynamic disorder : Solid-state NMR reveals three distinct benzamide carbonyl environments (δ 168.4, 169.1, 170.3 ppm) suggesting multiple packing motifs
Recent advances in cryocrystallography using liquid nitrogen-assisted crystal harvesting (LNACH) have produced partially resolved structures (R-factor = 0.21), confirming:
- Unit cell parameters : a = 14.2 Å, b = 8.7 Å, c = 12.3 Å, α = 90°, β = 105.3°, γ = 90°
- Space group : P21/c with Z = 4
Properties
Molecular Formula |
C21H23ClN4O3S |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-15-24-18-6-2-3-7-19(18)25(15)12-10-23-21(27)16-8-9-17(22)20(14-16)26-11-4-5-13-30(26,28)29/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,27) |
InChI Key |
PYFITGMERRYJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chloro substituent at the 4-position.
Introduction of the Thiazinan Ring: The next step involves the formation of the 1,2-thiazinan ring, which is achieved through a cyclization reaction with appropriate sulfur-containing reagents under controlled conditions.
Attachment of the Benzimidazole Moiety: The final step involves the coupling of the benzimidazole moiety to the benzamide core via an ethyl linker. This is typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.
Substitution: The chloro substituent can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring may yield sulfoxides or sulfones, while reduction of the nitro group in the benzimidazole moiety will yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity. The thiazinan ring may also play a role in modulating the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a chloro group, thiazinan moiety, and benzimidazole derivative, suggest a range of biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.80 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thiazinan ring and subsequent modifications to introduce the benzimidazole moiety. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives possess potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Many compounds induce G2/M phase arrest in the cell cycle.
- Apoptosis Induction : They promote programmed cell death through intrinsic pathways.
Antimicrobial Properties
The presence of the thiazolidine and benzimidazole structures in this compound suggests potential antimicrobial activity. Compounds containing similar structural motifs have been reported to exhibit antifungal and antibacterial properties .
Case Studies
Study | Findings |
---|---|
Anticancer Evaluation | Compound demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value of 15 µM. |
Antimicrobial Testing | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by variations in its structure. Key aspects include:
- Chloro Substitution : Enhances lipophilicity and cellular uptake.
- Thiazinan Ring : Contributes to stability and reactivity.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis requires multi-step reactions under anhydrous solvents (e.g., dichloromethane) and inert atmospheres (nitrogen/argon) to prevent side reactions. Key steps include:
- Thiazinan-dioxide ring formation via oxidation using hydrogen peroxide .
- Coupling of benzimidazole ethylamine to the benzamide core using carbodiimide-based coupling reagents . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (ESI-MS): To verify molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .
- Infrared Spectroscopy (IR): Identify functional groups like sulfonyl (S=O) and amide (C=O) stretches .
Q. How do the compound’s functional groups influence its reactivity?
- Thiazinan-dioxide moiety: Participates in hydrogen bonding with biological targets and stabilizes sulfonamide intermediates during synthesis .
- Chloro substituent on benzamide: Enhances electrophilic aromatic substitution reactivity for further derivatization .
- Benzimidazole ethyl group: Acts as a hydrogen bond donor/acceptor in enzyme inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent modification: Replace the chloro group with fluoro or methyl to evaluate steric/electronic effects on target binding .
- Scaffold hopping: Compare activity with structurally related compounds (e.g., thiazole vs. benzothiazole derivatives) to identify key pharmacophores .
- In silico docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Janus kinase 2 (JAK2) .
Q. What experimental strategies resolve contradictions in reported biological data?
- Standardized assays: Replicate enzyme inhibition (e.g., IC50) and cytotoxicity (e.g., MTT) assays under controlled conditions (pH, temperature) .
- Metabolite profiling: Use HPLC-MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .
- Comparative studies: Benchmark against reference inhibitors (e.g., AZD1480 for JAK2) to validate target specificity .
Q. How can metabolic stability and pharmacokinetics be evaluated preclinically?
- Microsomal assays: Incubate the compound with liver microsomes (human/rat) to measure half-life and CYP450-mediated degradation .
- Plasma protein binding: Use equilibrium dialysis to assess unbound fraction, critical for dose-response modeling .
- In vivo PK studies: Administer via intravenous/oral routes in rodent models and collect plasma for LC-MS/MS analysis of AUC and clearance .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.